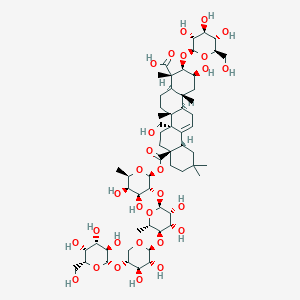
Desacylsenegasaponin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of desacylsenegasaponin B typically involves extraction from natural sources rather than synthetic routes. The roots of Polygala tenuifolia are extracted using methanol, followed by chromatographic separation to isolate the compound . The process includes passing the methanol extract through a porous-polystyrene resin column and eluting with different solvents such as methanol and ethyl acetate .
Industrial Production Methods
The focus remains on optimizing extraction techniques to yield higher purity and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
Desacylsenegasaponin B undergoes various chemical reactions, including hydrolysis and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include methanol, ethyl acetate, and various chromatographic solvents . The conditions often involve controlled temperatures and specific pH levels to ensure the stability and purity of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various glycosides and aglycones, which are studied for their potential therapeutic effects .
Scientific Research Applications
Desacylsenegasaponin B has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of desacylsenegasaponin B involves its interaction with various molecular targets and pathways. It is known to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . The compound also modulates the activity of enzymes involved in inflammatory responses, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Desacylsenegasaponin B is compared with other triterpene glycosides such as senegasaponins and camelliasaponins . While these compounds share similar structural features, this compound is unique in its specific bioactive effects and its source from Polygala tenuifolia . Other similar compounds include elatosides and momordins, which also exhibit biofunctional activities but differ in their specific applications and effects .
Properties
Molecular Formula |
C59H94O29 |
|---|---|
Molecular Weight |
1267.4 g/mol |
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C59H94O29/c1-22-32(64)38(70)45(86-48-43(75)39(71)44(23(2)81-48)85-47-40(72)35(67)29(20-79-47)84-49-41(73)36(68)33(65)27(18-60)82-49)51(80-22)88-53(78)58-13-12-54(3,4)16-25(58)24-8-9-30-55(5)17-26(63)46(87-50-42(74)37(69)34(66)28(19-61)83-50)57(7,52(76)77)31(55)10-11-56(30,6)59(24,21-62)15-14-58/h8,22-23,25-51,60-75H,9-21H2,1-7H3,(H,76,77)/t22-,23+,25+,26+,27-,28-,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40-,41-,42-,43-,44+,45-,46+,47+,48+,49+,50+,51+,55-,56-,57+,58+,59+/m1/s1 |
InChI Key |
YIFBBIYAJJCXDP-SGORRMAISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


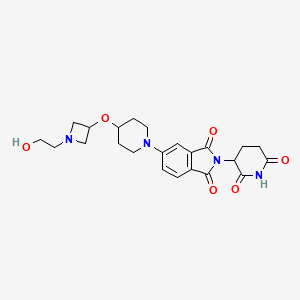
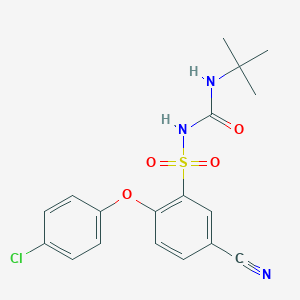
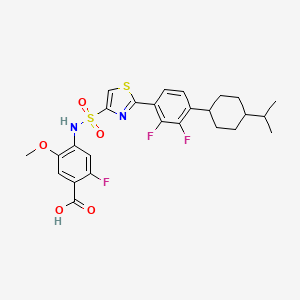

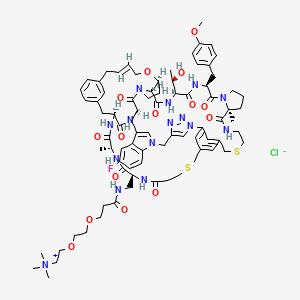

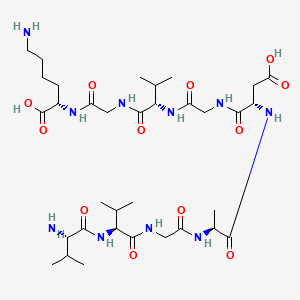
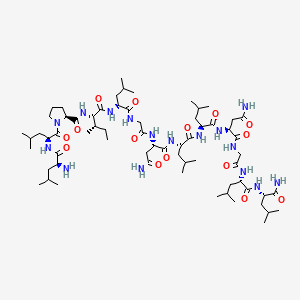
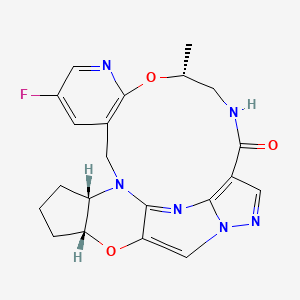
![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)
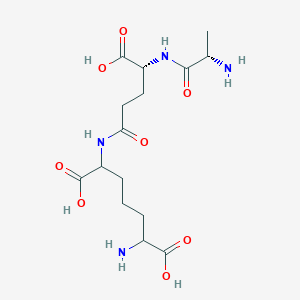
![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)
![sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)

